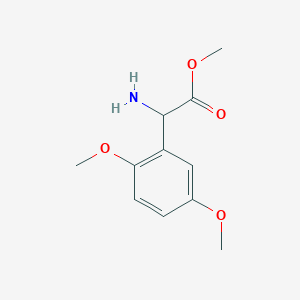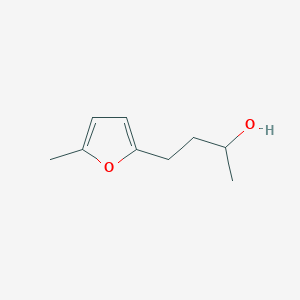
4-(5-Methylfuran-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methylfuran-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14O2 It is a derivative of furan, a heterocyclic organic compound, and contains a butanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)butan-2-ol can be achieved through the reduction of 4-(5-methylfuran-2-yl)-2-butanone using sodium borohydride. The reaction is typically carried out in an alcohol solvent, such as ethanol, at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Methylfuran-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(5-methylfuran-2-yl)-2-butanone.
Reduction: As mentioned, it can be synthesized through the reduction of 4-(5-methylfuran-2-yl)-2-butanone.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various reagents, such as halides and acids, can be used for substitution reactions.
Major Products:
Oxidation: 4-(5-Methylfuran-2-yl)-2-butanone.
Reduction: this compound.
Substitution: Products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(5-Methylfuran-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving furan derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a precursor for other industrial compounds.
Wirkmechanismus
The mechanism of action of 4-(5-Methylfuran-2-yl)butan-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions. The furan ring can undergo electrophilic and nucleophilic reactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Furanyl)-2-butanone
- 4-(5-Hydroxymethyl)-2-furanyl-2-butanone
- 4-(5-Methylfuran-2-yl)-2,2’:6’,2’'-terpyridine
Comparison: 4-(5-Methylfuran-2-yl)butan-2-ol is unique due to its specific substitution pattern on the furan ring and the presence of a butanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
17162-96-8 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4-(5-methylfuran-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H14O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3 |
InChI-Schlüssel |
MNMWQGUAOSUVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



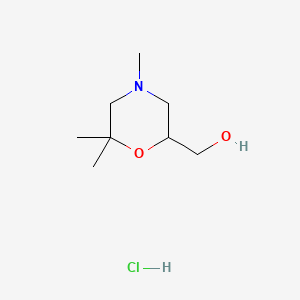
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
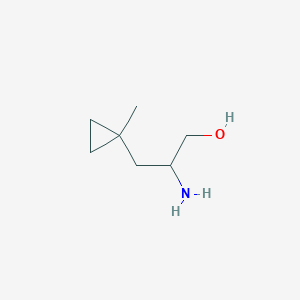

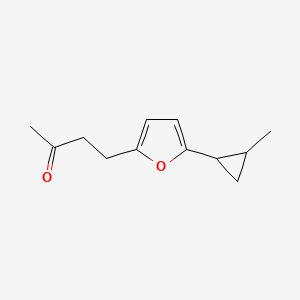


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
